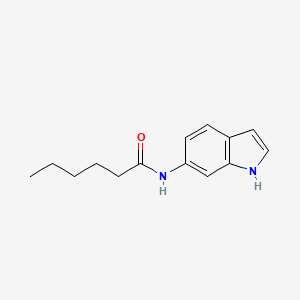
6-Hexanamidoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexanamidoindole, also known as N-(1H-indol-6-yl)hexanamide, is a compound with the molecular formula C14H18N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexanamidoindole typically involves the reaction of indole with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the indole nitrogen and the hexanoyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hexanamidoindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the amide group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hexylamine derivatives.
Substitution: Halogenated or nitro-substituted indoles
Aplicaciones Científicas De Investigación
6-Hexanamidoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 6-Hexanamidoindole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit protein kinases, modulate neurotransmitter receptors, and interfere with DNA synthesis. These interactions result in diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Comparación Con Compuestos Similares
Indole: The parent compound, known for its aromatic and heterocyclic properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: An anti-inflammatory drug.
Pindolol: A beta-blocker used in the treatment of hypertension
Uniqueness: 6-Hexanamidoindole is unique due to its specific amide substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(1H-indol-6-yl)hexanamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,2-5H2,1H3,(H,16,17) |
Clave InChI |
VCTYXCBAFPDTIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=CC2=C(C=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)

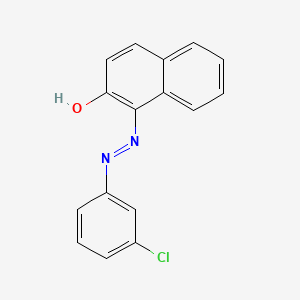



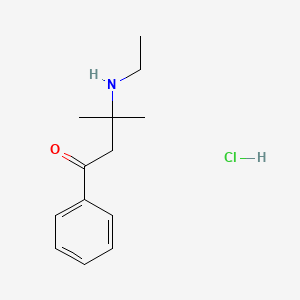
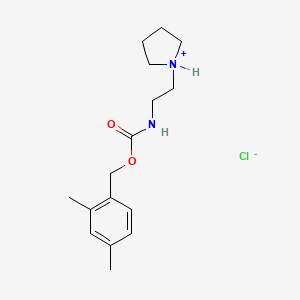
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

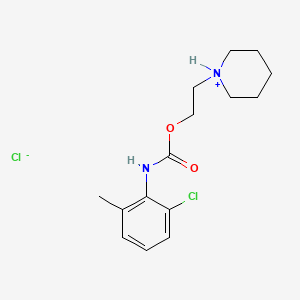
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
